molecular formula C20H21NO5 B2603238 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid CAS No. 1694536-15-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid

Cat. No. B2603238
CAS RN: 1694536-15-6
M. Wt: 355.39
InChI Key: TUVGBVYFOYCYBF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-24-11-17(18(21)22)20(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.41 . The boiling point is 567.9°C at 760 mmHg .

Scientific Research Applications

Peptide Synthesis

The compound is used in peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides. It’s stable at room temperature and has a long shelf-life, making it useful as a coupling agent in peptide synthesis .

Hydrogel Formation

Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been found to form stable supramolecular hydrogels . These hydrogels are formed due to the formation of a supramolecular nanostructure and can be used as scaffold materials for cell culture .

Fabrication of Biofunctional Materials

The self-assembly of Fmoc-dipeptides can lead to the fabrication of various biofunctional materials . These materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Control of Morphologies

The self-assembly of Fmoc protected single amino acids (Fmoc-SAAs) can result in different morphologies . The morphologies resulting from self-assembly can be controlled through solvent variation .

Design of Micro/Nanostructures

Fmoc protected aliphatic single amino acids can be used as novel scaffolds for the design of distinct micro/nanostructures . These structures can be tuned by control of the environmental parameters .

Applications in Biomedical Industries

Self-assembling materials, including those derived from Fmoc-SAAs, can find diverse applications in biomedical industries . These include antimicrobial materials and emulsifiers .

Safety and Hazards

This compound is classified as a combustible solid . It does not have a flash point . The safety information provided by Sigma-Aldrich indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid”, also known as “Fmoc-DL-3-methoxy-2-methyl-alanine”, is the amino group of an activated incoming amino acid during peptide synthesis . The compound acts as a protecting group for the amino group, preventing it from reacting with other groups during the synthesis process .

Mode of Action

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” interacts with its target by forming a carbamate linkage with the amino group of the incoming amino acid . This interaction protects the amino group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” affects the peptide synthesis pathway. It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The compound’s action on this pathway enables the production of peptides for research in the post-genomic world .

Pharmacokinetics

The pharmacokinetic properties of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” are primarily related to its role in peptide synthesis. The compound is stable under the conditions used in peptide synthesis . Its stability and reactivity are crucial for its bioavailability during the synthesis process .

Result of Action

The molecular effect of the action of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” is the formation of a carbamate linkage with the amino group of an incoming amino acid . This linkage protects the amino group from unwanted reactions, allowing for the efficient synthesis of peptides . On a cellular level, the compound enables the production of peptides that can be used in various biological research and applications .

Action Environment

The action of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” is influenced by the environmental conditions of the peptide synthesis process. The compound is stable and reactive under the conditions typically used in peptide synthesis . Factors such as temperature, solvent, and pH can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(12-25-2,18(22)23)21-19(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGBVYFOYCYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid

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